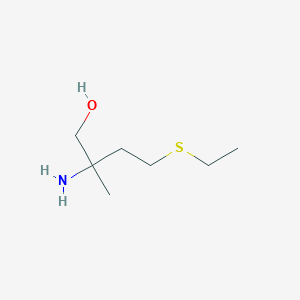
2-Methyl-4-(pyrrolidin-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 2-position and a pyrrolidinyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-3-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the pyrrolidinyl group. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitutions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学的研究の応用
2-Methyl-4-(pyrrolidin-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)quinoline depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary widely based on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without the methyl and pyrrolidinyl substitutions.
2-Methylquinoline: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-yl)quinoline: Lacks the methyl group.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yl)quinoline is unique due to the combined presence of both the methyl and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
2-methyl-4-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-10-8-13(11-6-7-15-9-11)12-4-2-3-5-14(12)16-10/h2-5,8,11,15H,6-7,9H2,1H3 |
InChIキー |
AMCVKYBQCQNMKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


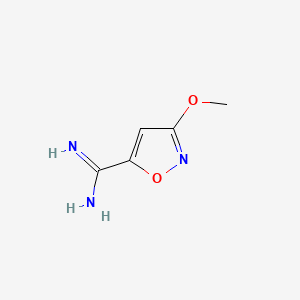
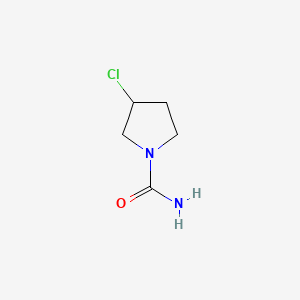
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
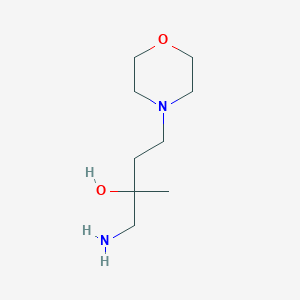
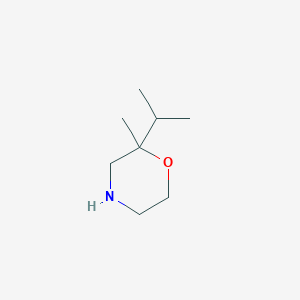

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
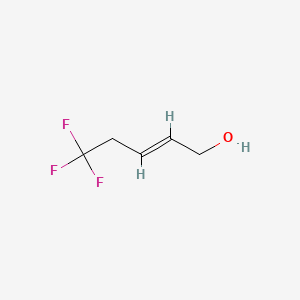
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
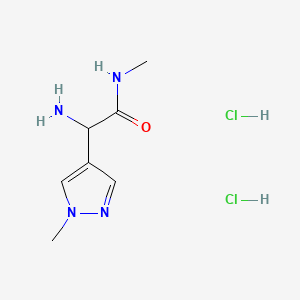
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
